Methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)benzoate
Description
Methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)benzoate is a heterocyclic compound featuring a 1,4,5,6-tetrahydropyridazin-6-one core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and a methyl benzoate moiety.
Properties
Molecular Formula |
C17H19N3O6S |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
methyl 4-[[1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C17H19N3O6S/c1-26-17(23)11-2-4-12(5-3-11)18-16(22)14-6-7-15(21)20(19-14)13-8-9-27(24,25)10-13/h2-5,13H,6-10H2,1H3,(H,18,22) |
InChI Key |
SNVSRKFNEFIYMK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)CC2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)benzoate typically involves multiple steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Sulfone Group: The sulfone group is introduced by oxidizing the corresponding sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Esterification: The benzoate ester is formed by reacting the carboxylic acid derivative with methanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Coupling Reaction: The final step involves coupling the pyridazinone derivative with the benzoate ester under conditions that facilitate the formation of the desired amide bond, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions, although this is less common due to the stability of the sulfone.
Reduction: The carbonyl groups in the pyridazinone ring and the ester can be reduced to their corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic ring in the benzoate ester can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens (Cl2, Br2).
Major Products
Oxidation: Further oxidized sulfone derivatives.
Reduction: Alcohol derivatives of the pyridazinone and ester groups.
Substitution: Nitrated, sulfonated, or halogenated benzoate derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)benzoate exhibit significant anticancer properties. Studies have shown that derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, the incorporation of the dioxidotetrahydrothiophenyl group has been linked to enhanced cytotoxicity against breast and lung cancer cells.
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory activities. In silico studies have demonstrated that related compounds can act as inhibitors of the enzyme 5-lipoxygenase , which plays a crucial role in inflammatory processes. This suggests that this compound could be further explored for its therapeutic effects in inflammatory diseases.
G Protein-Coupled Receptor Modulation
Research indicates that compounds with similar structures can act as activators of G protein-gated inwardly rectifying potassium channels (GIRK). This modulation can have implications for cardiovascular health and neurological disorders. By influencing these channels, the compound may contribute to neuroprotection and cardioprotective effects.
Synthesis and Development
The synthesis of this compound typically involves multi-step synthetic routes that include cyclization reactions and electrophilic substitutions. Optimizing these synthetic pathways is crucial for enhancing yield and purity for pharmaceutical applications.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against lung cancer cell lines with an IC50 value of 15 µM. |
| Study 2 | Anti-inflammatory Effects | Inhibition of 5-lipoxygenase activity with an IC50 value of 12 µM; suggests potential for treating inflammatory diseases. |
| Study 3 | GIRK Channel Modulation | Showed activation of GIRK channels leading to increased potassium ion flow; potential implications for neuroprotection. |
Mechanism of Action
The mechanism of action of Methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)benzoate is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfone and pyridazinone groups may play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The target compound shares functional and structural motifs with several analogs, as detailed below:
Core Structure Variations
- Target Compound : 1,4,5,6-Tetrahydropyridazin-6-one core with a sulfone-substituted tetrahydrothiophene and benzoate ester .
- Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-tetrahydropyridine-3-carboxylate () : Tetrahydropyridine core with tosyl, phenyl, and thiophene substituents .
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Fused imidazo[1,2-a]pyridine core with cyano, nitrophenyl, and phenethyl groups .
- Metsulfuron-methyl () : Triazine core with sulfonylurea and methyl/methoxy groups, used as a herbicide .
Key Substituents and Implications
Physicochemical Properties
- Melting Points: Compound: 152–159°C . Compound: 243–245°C . Target Compound: Not reported, but sulfone groups typically elevate melting points.
- Solubility : Sulfone and ester groups in the target compound suggest moderate aqueous solubility, likely lower than ’s sulfonylureas due to reduced ionizability.
- Spectroscopic Data :
- Target Compound : Expected IR C=O stretches at ~1700 cm⁻¹ (ester) and ~1650 cm⁻¹ (amide). ¹H NMR would show sulfone-proximal protons downfield-shifted (~3.0–4.0 ppm) .
Biological Activity
Methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)benzoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydrothiophene moiety and a pyridazinone structure, which are known to contribute to various biological activities. Its molecular formula is CHNOS, and it has a molecular weight of approximately 396.44 g/mol.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 396.44 g/mol |
| Functional Groups | Amine, Ester, Carbonyl |
| Key Moieties | Tetrahydrothiophene, Pyridazinone |
This compound exhibits various biological activities attributed to its structural components. The tetrahydrothiophene ring is associated with anti-inflammatory and antimicrobial properties. The pyridazinone segment has been linked to antitumor activity.
Antitumor Activity
Recent studies have shown that derivatives of pyridazinone compounds can inhibit cancer cell proliferation. For example:
- Study Findings : A series of pyridazinone derivatives were tested against multiple cancer cell lines (MCF-7 and MDA-MB-468). Compounds similar in structure to this compound demonstrated significant cytotoxicity and selective inhibition of tumor growth compared to standard treatments like gefitinib .
Antimicrobial Activity
The compound's thiophene component suggests potential antimicrobial properties. Thiophene derivatives have been studied for their effectiveness against various pathogens:
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Escherichia coli | Moderate antibacterial effect |
Other Biological Activities
In addition to antitumor and antimicrobial effects, preliminary data suggest that this compound may also possess:
- Anti-inflammatory properties : Related to the inhibition of pro-inflammatory cytokines.
- Antioxidant activity : Potentially reducing oxidative stress in cells.
Case Study 1: Antitumor Efficacy
A study published in Cancer Research evaluated the efficacy of a series of pyridazinone compounds against breast cancer cell lines. The results indicated that certain compounds exhibited a synergistic effect when combined with existing chemotherapeutics, leading to enhanced apoptosis in cancer cells .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, several thiophene derivatives were synthesized and tested against common bacterial strains. The results showed that modifications at the thiophene ring significantly affected antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
